molecular formula C3H3NOS B3427577 Thiazol-2-ol CAS No. 6039-97-0

Thiazol-2-ol

Cat. No. B3427577
CAS RN: 6039-97-0
M. Wt: 101.13 g/mol
InChI Key: CZWWCTHQXBMHDA-UHFFFAOYSA-N
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Description

Thiazol-2-ol, also known as 1,3-thiazole, is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . The term ‘thiazole’ also refers to a large family of derivatives . Thiazole itself is a pale yellow liquid with a pyridine-like odor and the molecular formula C3H3NS . The thiazole ring is notable as a component of the vitamin thiamine (B1) .


Synthesis Analysis

A solution of benzo[d]thiazol-2-ol (3.0 mmol), anhydrous K2CO3 (3.0 mmol) and 5 mL DMF was stirred in a round-bottomed flask for 1 h at 60 °C, then, 1.2 mmol of alkyl bromide or substituted brominated benzyl compound was added slowly to the reaction solution . The reaction solution was refluxed for 5 h, the reaction was monitored by TLC .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

A solution of benzo[d]thiazol-2-ol (3.0 mmol), anhydrous K2CO3 (3.0 mmol) and 5 mL DMF was stirred in a round-bottomed flask for 1 h at 60 °C, then, 1.2 mmol of alkyl bromide or substituted brominated benzyl compound was added slowly to the reaction solution . The reaction solution was refluxed for 5 h, the reaction was monitored by TLC .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Thiazole Derivatives and Therapeutic Applications

Thiazole is a prominent five-membered heterocyclic compound. Over the past few decades, substantial research has been conducted on thiazole derivatives, demonstrating their therapeutic potential. These derivatives exhibit a variety of biological properties, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. The development of thiazole derivatives is a significant area in pharmaceutical research, with a focus on creating drugs that target specific receptors and pathways (Leoni et al., 2014).

PPARγ Signaling and Metabolic Disease

Thiazolidinediones (TZDs) are a class of compounds derived from thiazole, known for their insulin-sensitizing properties through the nuclear receptor peroxisome proliferator-activated receptor-γ (PPARγ). These compounds are particularly effective in treating type 2 diabetes but come with risks such as fluid retention, weight gain, bone loss, and heart failure. The current research aims to develop safer PPARγ-specific drugs that maintain insulin-sensitizing potential while reducing adverse effects. This involves understanding the PPARγ signaling in energy homeostasis and metabolic diseases (Ahmadian et al., 2013).

Antimicrobial and Antitumor Activity of Thiazole Derivatives

Thiazole-based compounds have demonstrated a wide range of biological activities, such as antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory effects. The varied pharmacological activities of these compounds have led to the development of several clinically approved thiazole-containing molecules. The antimicrobial, antiprotozoal, and antitumor properties of thiazole and bisthiazole derivatives make them a promising avenue for drug discovery (Borcea et al., 2021).

Synthesis and Cytotoxic Potential in Cancer Therapy

Recent studies have focused on synthesizing novel thiazole derivatives as potential anti-cancer agents. These compounds, particularly 2-arylamino-4-(3'-indolyl)thiazoles, have shown significant anti-proliferative activity against various cancer cell lines. Theircytotoxic effects, especially in breast cancer cells, have been attributed to the induction of ROS-mediated apoptosis. This highlights the potential of thiazole derivatives in developing effective and less toxic anti-cancer compounds (Tantak et al., 2017).

Thiazoles in Medicinal Chemistry

Thiazole rings have been a focus in medicinal chemistry due to their potential to act as antioxidants, analgesics, anti-inflammatories, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and cytotoxic drugs. This wide range of therapeutic applications, combined with lesser side effects, makes thiazole derivatives valuable in drug development (Kashyap et al., 2011).

Thiazole Derivatives in Anti-Cancer Therapies

In the field of oncology, thiazole derivatives have shown promising results as anti-cancer agents. The synthesis of novel thiazoles as potential anti-cancer agents has been a key area of research. These compounds have exhibited growth inhibition activity against various cancer cell lines, suggesting their potential as effective candidates for cancer treatment (Sayed et al., 2020).

Thiazole and Thyroid Function

Research on thiazole-Zn, a thiazole derivative, has indicated its potential as a thyroid disruptor. Studies on female rats exposed to thiazole-Zn showed significant alterations in thyroid hormones and thyroid gland histology, suggesting its impact on thyroid function and development (Yang et al., 2013).

Safety And Hazards

Thiazol-2-ol is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to wash face, hands and any exposed skin thoroughly after handling, do not eat, drink or smoke when using this product, wear protective gloves/protective clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

In the current era of environmental crisis, green chemistry has regained a significant role in overcoming the harmful consequences of conventional chemistry in every aspect . Green chemistry approaches like use of green solvents, green catalysts, green reagents, phase-transfer catalysts, solid support synthesis, and microwave irradiation-based synthesis provide an environmentally friendly and safe platform for the pilot and bulk synthesis of various heterocyclic compounds . Many pharmaceutical companies and researchers have showed their interest toward greener approaches for the development of medicinal products, as they minimize the production of waste and costs of the synthetic process .

properties

IUPAC Name

3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NOS/c5-3-4-1-2-6-3/h1-2H,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWWCTHQXBMHDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459322
Record name Thiazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazol-2-ol

CAS RN

82358-07-4, 6039-97-0
Record name Thiazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1,3-thiazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
AK Sachan, SK Pathak, S Chand, R Srivastava… - … Acta Part A: Molecular …, 2014 - Elsevier
… 4-Phenyl-3H-1,3-thiazol-2-ol can exist in two tautomeric forms – keto and enol. … first excited state of 4-Phenyl-3H-1,3-thiazol-2-ol (enol) has been carried out. To determine lowest-energy …
Number of citations: 10 www.sciencedirect.com
Q Jin, Z Fu, L Guan, H Jiang - Marine drugs, 2019 - mdpi.com
… Commercially available benzo[d]thiazol-2-ol was the starting material; the derivatives 2a–2i and 3a–3r were obtained through the introduction of an alkyl group or benzyl group by a one-…
Number of citations: 13 www.mdpi.com
H Jafari, K Sayin - Moroccan Journal of Chemistry, 2019 - revues.imist.ma
… Based on aforementioned insights benzo[d]thiazol-2-ol (BAT), benzo[d]thiazol-2-amine (4-BAT) and benzo[d]thiazol-2-thiol (2-BAT) were selected as the studying object. The corrosion …
Number of citations: 3 revues.imist.ma
S Bepary, BK Biswas, S Jahan, M Alam, S Roy - jnu.ac.bd
… These compounds included N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A), N-(benzo[d]thiazol-2-yl)acetamide (B) and 6nitrobenzo[d]thiazol-2-ol (C). In this study, compound A and …
Number of citations: 0 www.jnu.ac.bd
B Erim, Z Ciğeroğlu, S Şahin, Y Vasseghian - Chemosphere, 2022 - Elsevier
… Eventually, this compound was transformed to thiazol-2-ol (m/z = 101) by loss acetamide … They identified numerous intermediates such as thiazol-2 ol, (Z)-N-methylmethanimidothioic …
Number of citations: 33 www.sciencedirect.com
S Bepary, BK Biswas, FM Nazia… - Ceylon Journal of …, 2023 - pdfs.semanticscholar.org
… the biological evaluation, 6-nitrobenzo[d]thiazol-2-ol (C) was the most potent compound as the antibacterial agent against both gram-negative and gram-positive organisms. N-(6-…
Number of citations: 2 pdfs.semanticscholar.org
LY He, SS Zhang, DX Peng, LP Guan… - Bioorganic & Medicinal …, 2020 - Elsevier
… The commercially available benzo[d]thiazol-2-ol (1) is the starting material; compounds 2a–2r is obtained through introduction of benzyl group by a one-step nucleophilic substitution …
Number of citations: 7 www.sciencedirect.com
S Duari, S Biswas, A Roy, S Maity… - Advanced Synthesis …, 2022 - Wiley Online Library
… A different reactivity was observed when benzo[d]thiazol-2-ol (1 k) and propargyl alcohols were employed under the present catalytic reaction conditions (Scheme 2). Propargyl alcohol …
Number of citations: 8 onlinelibrary.wiley.com
A Korkmaz, E Bursal, G Kurtay - ChemistrySelect, 2023 - Wiley Online Library
… were synthesized using benzo[d]thiazol-2-ol as the substrate and several organylsulfonyl chloride … Hence, the investigation into the optimization of the benzo[d]thiazol-2-ol substrate and …
E Meltzer-Mats, G Babai-Shani… - Journal of medicinal …, 2013 - ACS Publications
… Among these compounds, only compounds 4 and 15, 6-ethoxybenzo[d]thiazole-2-thiol and 6-bromobenzo[d]thiazol-2-ol, respectively, significantly induced AMPK phosphorylation and …
Number of citations: 86 pubs.acs.org

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